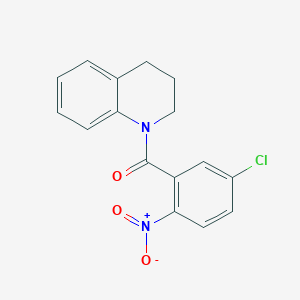
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CNBQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. This molecule has a unique structure that makes it a promising candidate for drug development, particularly in the fields of cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a number of potential pharmacological properties, making it a versatile molecule for studying various diseases. However, one limitation of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its toxicity. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline derivatives that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in vivo, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that includes the reaction of 2-nitrobenzaldehyde with 5-chloro-ortho-nitroaniline to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with tetrahydroquinoline in the presence of a catalyst to yield 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. This synthesis method has been optimized to yield high purity and high yields of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential pharmacological properties. It has been shown to have anti-cancer properties, particularly against breast cancer cells. 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-7-8-15(19(21)22)13(10-12)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVUPSIULFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)
![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)

![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)

![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)

![(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5756944.png)
![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5756955.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)

![3-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5756966.png)